N'-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]thiophene-2-carbohydrazide N'-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]thiophene-2-carbohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11381231
InChI: InChI=1S/C15H14N2O2S/c1-2-5-11-6-3-7-12(14(11)18)10-16-17-15(19)13-8-4-9-20-13/h2-4,6-10,18H,1,5H2,(H,17,19)/b16-10+
SMILES: C=CCC1=C(C(=CC=C1)C=NNC(=O)C2=CC=CS2)O
Molecular Formula: C15H14N2O2S
Molecular Weight: 286.4 g/mol

N'-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]thiophene-2-carbohydrazide

CAS No.:

Cat. No.: VC11381231

Molecular Formula: C15H14N2O2S

Molecular Weight: 286.4 g/mol

* For research use only. Not for human or veterinary use.

N'-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]thiophene-2-carbohydrazide -

Specification

Molecular Formula C15H14N2O2S
Molecular Weight 286.4 g/mol
IUPAC Name N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]thiophene-2-carboxamide
Standard InChI InChI=1S/C15H14N2O2S/c1-2-5-11-6-3-7-12(14(11)18)10-16-17-15(19)13-8-4-9-20-13/h2-4,6-10,18H,1,5H2,(H,17,19)/b16-10+
Standard InChI Key CPQLPKASEWSXCN-MHWRWJLKSA-N
Isomeric SMILES C=CCC1=C(C(=CC=C1)/C=N/NC(=O)C2=CC=CS2)O
SMILES C=CCC1=C(C(=CC=C1)C=NNC(=O)C2=CC=CS2)O
Canonical SMILES C=CCC1=C(C(=CC=C1)C=NNC(=O)C2=CC=CS2)O

Introduction

Synthesis and Characterization

The synthesis of such compounds typically involves condensation reactions between the appropriate aldehyde and hydrazide. Characterization would involve spectroscopic methods like NMR, IR, and mass spectrometry to confirm the structure.

Synthesis Steps:

  • Starting Materials: Thiophene-2-carbohydrazide and the appropriate aldehyde (e.g., derived from 2-hydroxy-3-prop-2-enylbenzaldehyde).

  • Reaction Conditions: Typically involves refluxing in a solvent like ethanol or methanol with a catalyst if needed.

  • Purification: Recrystallization or chromatography.

Biological Activities

While specific data on this compound is lacking, similar compounds have shown potential in various biological activities, including antimicrobial and anticancer properties. The presence of a hydroxyl group and unsaturation could contribute to interactions with biological targets.

Potential Biological Activities:

  • Antimicrobial Activity: Thiophene derivatives have been explored for their antimicrobial properties .

  • Anticancer Activity: Certain hydrazide derivatives have shown promise in anticancer research .

Data Tables

Given the lack of specific data on N'-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]thiophene-2-carbohydrazide, we can consider analogous compounds for comparison:

Compound TypeBiological ActivityReferences
Thiophene DerivativesAntimicrobial
Hydrazide DerivativesAnticancer
ThienopyrimidinesAntibacterial, Cytotoxic

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